4-(6-chloro-2-fluoro-3-methylbenzyl)-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,4-benzodiazepine-2,5-dione derivatives, including those with specific substituents like in our compound of interest, often involves strategies such as coupling reactions of isatoic anhydride with alpha-amino ester for the core structure construction. Selective alkylation at different sites and the use of 2-nitrobenzoyl chloride as a synthetic equivalent for anthranilic acid facilitate the liquid-phase combinatorial synthesis of these compounds (Cheng et al., 2006). Parallel solid-phase synthesis methods and Ugi four-component condensation have also been employed for efficient and diverse synthesis (Nefzi et al., 2001) (Keating & Armstrong, 1996).

Molecular Structure Analysis

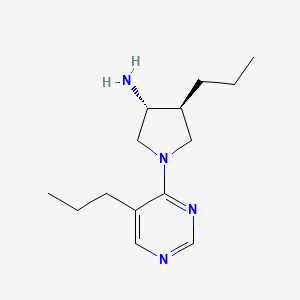

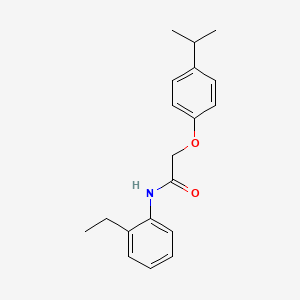

The molecular structure of 1,4-benzodiazepine-2,5-dione derivatives is characterized by a core benzodiazepine structure with various substituents that can influence the compound's properties and reactivity. The presence of substituents such as chloro, fluoro, and methyl groups can affect the molecule's electronic distribution and conformation, potentially impacting its biological activity and interaction with biological targets.

Chemical Reactions and Properties

1,4-benzodiazepine-2,5-dione derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and nucleophilic substitution, enabling the introduction of different functional groups and further diversification of the molecular structure (Ho et al., 2002). The reactivity of these compounds is central to their utility in synthesizing novel derivatives with potential therapeutic applications.

Scientific Research Applications

Parallel Synthesis and Solid-Phase Synthesis

The parallel solid-phase synthesis of 4,5-dihydro-1H-1,4-benzodiazepine-2,3-diones, including structures related to 4-(6-chloro-2-fluoro-3-methylbenzyl)-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, demonstrates an efficient strategy utilizing resin-bound primary amine with various substituted o-nitrobenzaldehydes. This process highlights the significance of intramolecular cyclization in producing the desired compounds with high yields and excellent purities, indicating the potential for creating diverse benzodiazepine derivatives for scientific study and application (Nefzi, Ong, & Houghten, 2001).

Metabolic Profiling

The in vitro metabolic profile of a new α2-adrenergic agonist, PT-31, related to benzodiazepine structures, was investigated using rat and human liver microsomes. This study revealed the production of unknown oxidative metabolites, emphasizing the importance of understanding the metabolic pathways of such compounds. Understanding the metabolism of benzodiazepine derivatives can provide valuable insights into their pharmacokinetics, efficacy, safety, and elimination processes (Cardoso et al., 2019).

Anticancer Potential

A series of novel 1,5-benzodiazepine-2,4-dione derivatives, including those structurally related to the compound , were synthesized and tested for their antitumor activities against various human carcinoma cell lines. These studies highlight the potential use of benzodiazepine derivatives as novel lead scaffolds for anticancer drug development, showing that modifications of the benzodiazepine core structure can result in compounds with significant antitumor activities (Chen et al., 2014).

Theoretical Molecular Properties

Theoretical studies on benzodiazepine derivatives, including those structurally related to 4-(6-chloro-2-fluoro-3-methylbenzyl)-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, have been conducted to explore their molecular properties. Such studies provide insights into the reactivity, potential pharmacological interests, and mechanisms of action within biological systems. This research underlines the importance of understanding the fundamental properties of benzodiazepine compounds for their application in medicinal chemistry and drug design (Abirou et al., 2007).

properties

IUPAC Name |

4-[(6-chloro-2-fluoro-3-methylphenyl)methyl]-1-methyl-3H-1,4-benzodiazepine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClFN2O2/c1-11-7-8-14(19)13(17(11)20)9-22-10-16(23)21(2)15-6-4-3-5-12(15)18(22)24/h3-8H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIHLRIRQGDERA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)CN2CC(=O)N(C3=CC=CC=C3C2=O)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5541400.png)

![1-[(4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5541450.png)

![4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5541470.png)

![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5541471.png)

![(1S*,5R*)-3-(3-acetylbenzoyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541479.png)